molecular formula C17H17F2N5OS B2708965 (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1013759-28-8

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No. B2708965
CAS RN: 1013759-28-8
M. Wt: 377.41
InChI Key: TUPCQSKUMCCYLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures incorporating elements of benzothiazole, pyrazole, and piperazine have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzothiazole and piperazine have shown variable and modest activity against bacteria and fungi. These findings suggest that modifications in the molecular structure, such as those present in the specified compound, could influence antimicrobial efficacy, making them subjects of interest in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Research into benzothiazol-2-yl(piperazin-1-yl)methanones has identified these scaffolds as promising new anti-mycobacterial chemotypes. Certain derivatives have been found to possess significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity. This highlights the potential of such compounds for therapeutic application in combating tuberculosis, suggesting that further exploration of related compounds could yield valuable anti-mycobacterial agents (Pancholia et al., 2016).

Anticancer Activity

The synthesis and evaluation of pyrazole and isoxazole derivatives, including structures akin to the compound of interest, have shown that these molecules exhibit good antibacterial and antifungal activities. Moreover, some compounds in this category have demonstrated promising anticancer properties, indicating their potential as leads for the development of new anticancer therapies. Such research underscores the versatility of these molecular frameworks in medicinal chemistry and their potential for diverse therapeutic applications (Sanjeeva, Reddy, & Venkata, 2022).

properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5OS/c1-10-7-13(21-22(10)2)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCQSKUMCCYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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